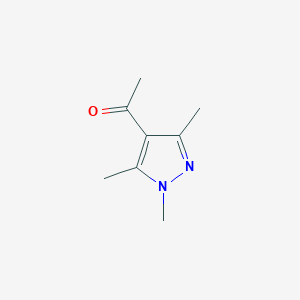
(4-Nitro-benzyl)-phosphonic acid
Vue d'ensemble
Description
“(4-Nitro-benzyl)-phosphonic acid” is a phosphonic acid derivative that contains a nitrobenzyl group . It is also known as NBPA. This molecule is capable of self-assembling on a variety of oxide surfaces and has been used to tune the electronic properties of electrodes in Dye-Sensitized Solar Cell Devices .
Synthesis Analysis
The synthesis of phosphonic acids can be achieved from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
The empirical formula of “(4-Nitro-benzyl)-phosphonic acid” is C7H8NO5P . The molecular weight is 217.12 .Chemical Reactions Analysis
Phosphonic acids, such as “(4-Nitro-benzyl)-phosphonic acid”, exhibit a complex mode of action in their control of fungi . For example, phosphonate anion can act directly on the fungus, reducing growth, and that growth reduction is associated with a rapid reduction in the total pool of adenylate .Physical And Chemical Properties Analysis
The melting point of “(4-Nitro-benzyl)-phosphonic acid” is 222-228 °C .Applications De Recherche Scientifique
Photocatalytic Reduction
One of the applications of 4-Nitro-benzyl-phosphonic acid is in the field of photocatalysis. A study used a metal-free activated carbon cloth (ACC)–templated photocatalyst for the photocatalytic reduction of 4-nitro benzyl alcohol (4-NBA) into 4-amino benzyl alcohol (4-ABA). The synthesized EC-R@ACC photocatalyst also regenerates reduced forms of nicotinamide adenine dinucleotide (NADH) cofactor .
Selective Oxidation
Another application is in the selective oxidation of benzyl alcohol to produce benzoic acid . Benzoic acid has a wide range of applications in the chemical industry, and the selective oxidation of benzyl alcohol is one of the main routes to produce benzoic acid .
Catalyst for Erlenmeyer Reaction
4-Nitro benzyl substituted pyridinium salts, which can be derived from 4-Nitro-benzyl-phosphonic acid, have been used as a catalyst for the Erlenmeyer reaction . These salts showed excellent catalytic response and are suitable for the Erlenmeyer reaction .
Mécanisme D'action
Target of Action
It is known that nitrobenzyl compounds often interact with various enzymes and proteins within the cell . For instance, S-nitrosoglutathione, a compound structurally similar to (4-Nitro-benzyl)-phosphonic acid, is known to interact with Glutathione S-transferase P . This enzyme plays a crucial role in the detoxification of harmful compounds by conjugating them with glutathione .
Mode of Action
The exact mode of action of (4-Nitro-benzyl)-phosphonic acid remains unclear due to the lack of specific studies. Nitrobenzyl compounds are generally known to undergo various chemical reactions, such as nitration and reduction . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets.
Biochemical Pathways
For instance, if Glutathione S-transferase P is a target, the compound could affect glutathione metabolism and detoxification pathways .
Result of Action
Given its potential interaction with enzymes like glutathione s-transferase p, it could potentially influence cellular detoxification processes .
Safety and Hazards
Orientations Futures
Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Therefore, efficient preparative routes to phosphonic acid derivatives are a subject of continuing interest in synthetic chemistry .
Propriétés
IUPAC Name |
(4-nitrophenyl)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO5P/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNXRFYRXBFQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409218 | |
| Record name | (4-Nitro-benzyl)-phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitro-benzyl)-phosphonic acid | |
CAS RN |
1205-62-5 | |
| Record name | (4-Nitro-benzyl)-phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1205-62-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[Bis(2-chloroethyl)amino]phenyl acetate](/img/structure/B75537.png)